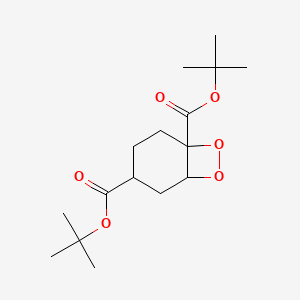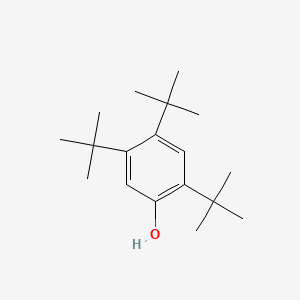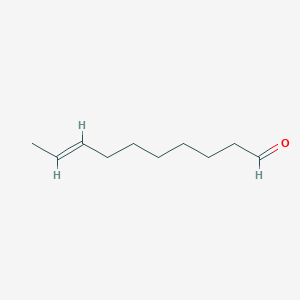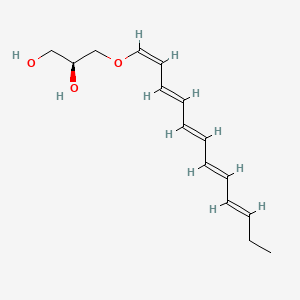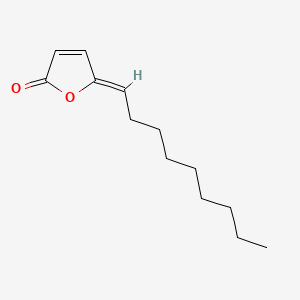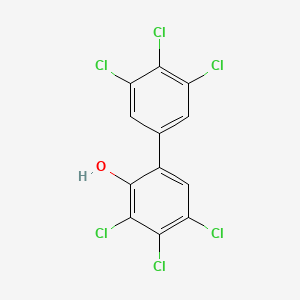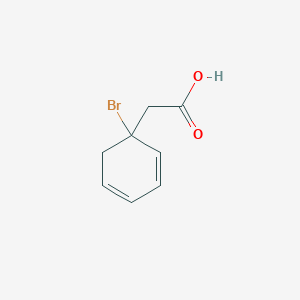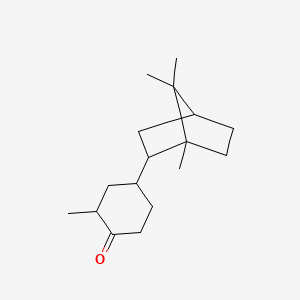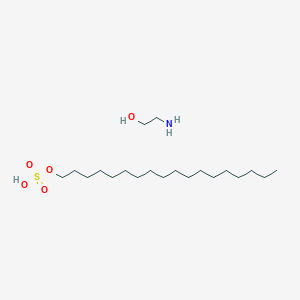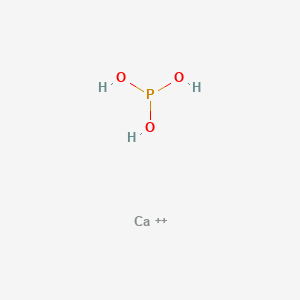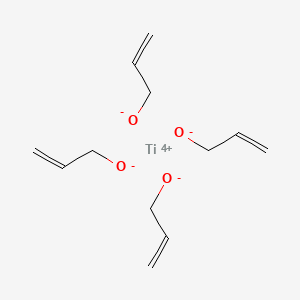
Titanium(4+) 2-propenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(4+) 2-propenolate can be synthesized through the reaction of titanium tetrachloride with allyl alcohol under controlled conditions. The reaction typically involves the gradual addition of allyl alcohol to a solution of titanium tetrachloride in an inert solvent, such as toluene, at low temperatures to prevent unwanted side reactions. The mixture is then stirred and heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving optimal results.
Chemical Reactions Analysis
Types of Reactions: Titanium(4+) 2-propenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation state titanium compounds under specific conditions.
Substitution: The 2-propenolate ligands can be substituted with other ligands, such as alkoxides or halides, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of alcohols, halides, or other nucleophiles.
Major Products Formed:
Oxidation: Titanium dioxide and various organic oxidation products.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Scientific Research Applications
Titanium(4+) 2-propenolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: The compound’s potential as a biocompatible material is being explored for biomedical applications.
Medicine: Research is ongoing into its use in drug delivery systems and as an anticancer agent.
Industry: It is utilized in the production of advanced materials, such as coatings and composites, due to its unique properties.
Mechanism of Action
The mechanism by which titanium(4+) 2-propenolate exerts its effects involves the interaction of the titanium center with various molecular targets. In catalytic applications, the titanium center can activate substrates through coordination and electron transfer processes. In biological systems, the compound may interact with cellular components, leading to effects such as apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Titanium(IV) isopropoxide: Another titanium-based compound with similar reactivity but different ligands.
Titanium(IV) butoxide: Similar in structure but with butoxide ligands instead of 2-propenolate.
Titanium(IV) chloride: A simpler titanium compound used in various synthetic applications.
Uniqueness: Titanium(4+) 2-propenolate is unique due to the presence of 2-propenolate ligands, which impart specific reactivity and properties
Properties
CAS No. |
5128-21-2 |
|---|---|
Molecular Formula |
C12H20O4Ti |
Molecular Weight |
276.15 g/mol |
IUPAC Name |
prop-2-en-1-olate;titanium(4+) |
InChI |
InChI=1S/4C3H5O.Ti/c4*1-2-3-4;/h4*2H,1,3H2;/q4*-1;+4 |
InChI Key |
DELOAKMCGJWEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[O-].C=CC[O-].C=CC[O-].C=CC[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



